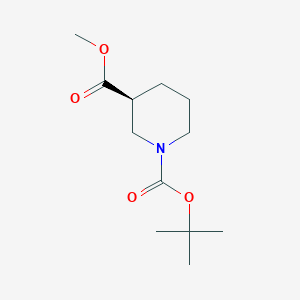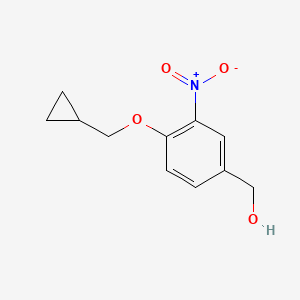
2-((2,3-Dichlorophenyl)amino)nicotinonitrile
Overview
Description
2-((2,3-Dichlorophenyl)amino)nicotinonitrile (2-DCPAN) is a compound that has been studied for its potential use in scientific research and lab experiments.
Scientific Research Applications
Synthesis and Structural Studies
The compound 2-((2,3-Dichlorophenyl)amino)nicotinonitrile, along with its derivatives, has been a subject of extensive research, focusing on synthesis methodologies and structural analysis. Significant work has been done in synthesizing and structurally elucidating various nicotinonitrile derivatives. For instance, the synthesis of a series of 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives has been reported, along with a thorough analysis of their structures using techniques like IR, 1H-NMR, and Mass spectral data. These studies are pivotal in understanding the molecular framework and potential reactivity of such compounds (Bhuva et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have documented the antimicrobial and antifungal properties of nicotinonitrile derivatives. The synthesized compounds have been evaluated against various strains of bacteria and fungi, showcasing moderate to significant activities. For example, some derivatives have displayed considerable activity against Gram-positive and Gram-negative bacteria, underlining their potential as therapeutic agents in combating microbial infections (Bhuva et al., 2015).
Anticancer Potential
The realm of cancer research has also seen the application of nicotinonitrile derivatives. Studies involving the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives have been conducted, highlighting their potential in cancer treatment. These derivatives have been synthesized under optimized conditions and tested for their cytotoxicity against cancer cell lines, offering a new avenue in the search for effective anticancer agents (Mansour et al., 2021).
properties
IUPAC Name |
2-(2,3-dichloroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-4-1-5-10(11(9)14)17-12-8(7-15)3-2-6-16-12/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJUQIHQCSVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)


